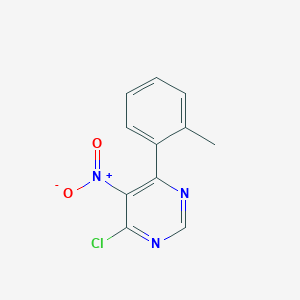

4-Chloro-5-nitro-6-o-tolyl-pyrimidine

Description

Properties

Molecular Formula |

C11H8ClN3O2 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

4-chloro-6-(2-methylphenyl)-5-nitropyrimidine |

InChI |

InChI=1S/C11H8ClN3O2/c1-7-4-2-3-5-8(7)9-10(15(16)17)11(12)14-6-13-9/h2-6H,1H3 |

InChI Key |

WIYFOOHSRWIXIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

4-Chloro-5-nitro-6-o-tolyl-pyrimidine has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, analogs have been tested against ESKAPE pathogens, which are notorious for their antibiotic resistance, revealing promising results in inhibiting their growth .

Anticancer Potential

Research has indicated that pyrimidine derivatives, including this compound, exhibit anticancer properties. A series of related compounds were evaluated using the National Cancer Institute's 60 human cancer cell line panel, showing selective cytotoxicity against breast and renal cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their potency against cancer cells.

Herbicidal Activity

Compounds derived from this compound have been studied for their herbicidal properties. They have shown effectiveness against various weed species, which can significantly impact agricultural productivity. In field trials, certain formulations exhibited over 90% efficacy in controlling specific weeds at concentrations as low as 250 ppm .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, a series of pyrimidine derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the introduction of electron-withdrawing groups enhanced the antimicrobial activity significantly, with minimum inhibitory concentrations (MIC) recorded at lower levels compared to earlier compounds without such modifications .

Case Study: Cancer Cell Line Screening

A comprehensive screening of pyrimidine derivatives was conducted using the NCI 60 panel. Compounds similar to this compound showed selective cytotoxicity towards renal cancer cells with an IC50 value below 10 μM, indicating strong potential for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Reactivity and Stability

4-Chloro-5-methyl-6-[(2-methyl-3-pyridinyl)oxy]pyrimidine

- Key Differences: Replaces the nitro (NO₂) and o-tolyl groups with methyl (CH₃) and pyridinyl-oxy substituents.

- Impact : The pyridinyl-oxy group enhances solubility in polar solvents compared to the hydrophobic o-tolyl group. The methyl substituent at position 5 reduces electron withdrawal, decreasing reactivity at the chloro position .

- Applications : Used in material science for ligand design due to its stable ether linkage .

2,4-Dichloro-5-nitropyrimidine

- Key Differences : Features two chlorine atoms (positions 2 and 4) and lacks the o-tolyl group.

- Impact : The dichloro structure increases electrophilicity, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions. However, the absence of a bulky aryl group limits steric effects .

- Applications : A versatile intermediate in agrochemical synthesis .

5-(Benzyloxy)-4-chloro-6-p-tolylpyrimidine

- Key Differences : Substitutes nitro with benzyloxy (OCH₂Ph) and uses para-tolyl (p-tolyl) instead of ortho-tolyl.

- Impact : The para-tolyl group improves crystallinity compared to the ortho isomer. The benzyloxy group offers a leaving group for further functionalization, unlike the nitro group, which is typically inert in such reactions .

Solubility and Stability

- 4-Chloro-5-nitro-6-o-tolyl-pyrimidine : Low solubility in water due to nitro and aryl groups; moderate thermal stability but sensitive to strong bases (risk of chloro hydrolysis) .

- 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (): The amino group at position 4 increases polarity, enhancing aqueous solubility.

Data Table: Comparative Analysis

Q & A

Q. What novel methodologies address low yields in current synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.